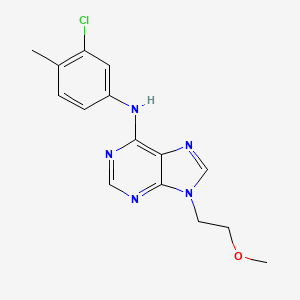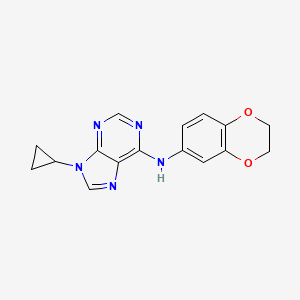![molecular formula C16H16N8S B6443648 9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine CAS No. 2548983-29-3](/img/structure/B6443648.png)
9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine” is a complex organic molecule. It is a derivative of purine, which is a heterocyclic aromatic organic compound . The molecule also contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen .
科学研究应用
9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine has been studied for its potential to bind to proteins and affect biochemical and physiological processes in the body. It has been used in a variety of scientific research applications, including drug development, cell signaling, and cancer research. In drug development, this compound has been studied for its potential to bind to proteins and affect drug metabolism. In cell signaling, this compound has been studied for its potential to affect cell-to-cell communication. In cancer research, this compound has been studied for its potential to inhibit the growth and spread of cancer cells.
作用机制
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, suggesting diverse modes of action .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities , indicating that they may affect a variety of biochemical pathways.
Result of Action
Given the reported pharmacological activities of thiazolo[4,5-b]pyridines , it can be inferred that this compound may have significant effects at the molecular and cellular levels.
实验室实验的优点和局限性
9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Another advantage is that it is relatively stable in solution, which makes it suitable for use in a variety of research applications. However, this compound is also relatively expensive and can be difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which can make it difficult to study in some experiments.
未来方向
9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine has a wide range of potential applications and future directions. One potential direction is to further study its mechanism of action and explore its potential to affect biochemical and physiological processes in the body. Another potential direction is to explore its potential to inhibit the growth and spread of cancer cells. Additionally, further research could be conducted to explore its potential to bind to proteins and affect drug metabolism. Finally, this compound could be studied for its potential to be used as a drug or therapeutic agent.
合成方法
9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic compounds and catalysts to create the desired compound. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between two or more molecules. Both methods are used to create this compound in the laboratory.
生化分析
Biochemical Properties
9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the PI3K/Akt pathway, a critical signaling pathway involved in cell growth, proliferation, and survival . By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This binding can lead to the inhibition of enzyme activity, resulting in downstream effects on various cellular processes. Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs . Threshold effects have been identified, indicating the optimal dosage range for achieving therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8S/c1-22-10-20-13-14(22)18-9-19-15(13)23-4-6-24(7-5-23)16-21-11-8-17-3-2-12(11)25-16/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAGDUHOVDFHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(S4)C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443567.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443574.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443577.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443582.png)


![6-methoxy-3-methyl-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6443598.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443599.png)
![9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B6443604.png)
![3-[methyl(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443607.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B6443615.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443636.png)
![3-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)(methyl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443643.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6443647.png)
